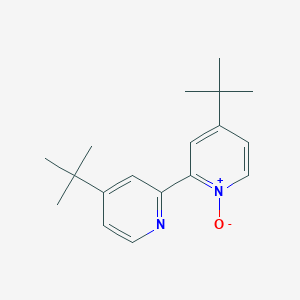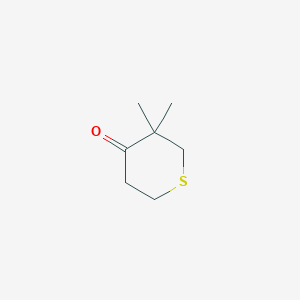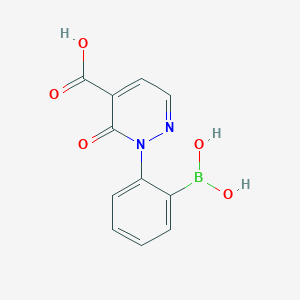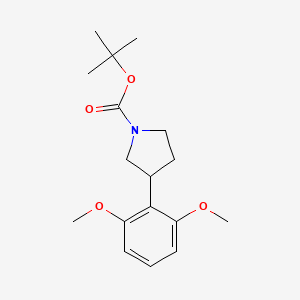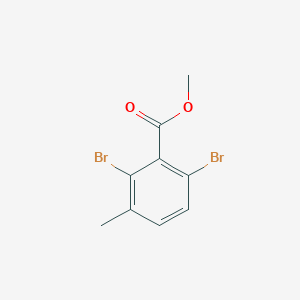![molecular formula C7H2F2I2O3 B13673185 2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol](/img/structure/B13673185.png)
2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol is a chemical compound with the molecular formula C7H2F2I2O3. This compound is characterized by the presence of two fluorine atoms, two iodine atoms, and a dioxolane ring structure. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol typically involves the iodination of 2,2-Difluorobenzo[d][1,3]dioxol-4-ol. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the 5 and 7 positions of the benzodioxole ring. Common reagents used in this process include iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The iodine atoms can be reduced to form the corresponding dihydro compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzodioxole, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for the synthesis of radiolabeled compounds for diagnostic imaging.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine and iodine atoms contribute to its high reactivity and ability to form strong bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoro-5-iodobenzo[d][1,3]dioxol-4-ol: This compound is similar but contains only one iodine atom.
2,2-Difluorobenzo[d][1,3]dioxol-4-ol: Lacks the iodine atoms, making it less reactive in certain chemical reactions.
2,2-Difluoro-benzo[1,3]dioxole-4-boronic acid: Contains a boronic acid group instead of iodine atoms, used in different types of chemical synthesis.
Uniqueness
2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol is unique due to the presence of two iodine atoms, which enhance its reactivity and make it suitable for specific applications that require high reactivity and selectivity. The combination of fluorine and iodine atoms also imparts unique electronic properties to the compound, making it valuable in various research and industrial contexts.
Eigenschaften
Molekularformel |
C7H2F2I2O3 |
|---|---|
Molekulargewicht |
425.89 g/mol |
IUPAC-Name |
2,2-difluoro-5,7-diiodo-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C7H2F2I2O3/c8-7(9)13-5-3(11)1-2(10)4(12)6(5)14-7/h1,12H |
InChI-Schlüssel |
MKOKBIKLNZDECV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C2C(=C1I)OC(O2)(F)F)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



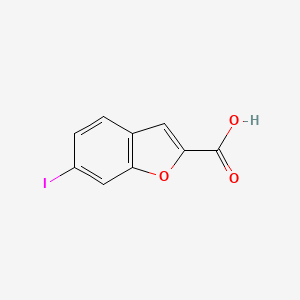

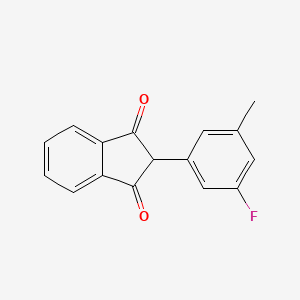
![5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine](/img/structure/B13673130.png)


![4-[4-(4-chlorophenyl)phenyl]benzaldehyde](/img/structure/B13673143.png)
